Bienvenue dans la boutique en ligne BenchChem!

1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine

Medicinal Chemistry Structure–Activity Relationships Antipsychotic Lead Optimization

CAS 1171201-01-6 is a carbonyl-bridged, 4-propoxy-substituted N-phenylpiperazine congener of the LASSBio-579/LASSBio-664 antipsychotic chemotype. Unlike the methylene-linked LASSBio series, it features an amide carbonyl linker and a propoxy group at the pyrazole 4-position—modifications that alter hydrogen-bonding capacity, conformational flexibility, and target engagement at D2-like, 5-HT1A, and 5-HT2A receptors. With zero experimental binding data available, this compound is positioned exclusively as a tool for SAR exploration, in silico model validation (docking, molecular dynamics, pharmacophore modeling), and ADME benchmarking. Procure to systematically deconvolute linker chemistry and alkoxy chain length effects within the N-phenylpiperazine pyrazole pharmacophore.

Molecular Formula C23H25FN4O2
Molecular Weight 408.477
CAS No. 1171201-01-6
Cat. No. B2887313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine
CAS1171201-01-6
Molecular FormulaC23H25FN4O2
Molecular Weight408.477
Structural Identifiers
SMILESCCCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H25FN4O2/c1-2-16-30-21-17-28(20-10-8-18(24)9-11-20)25-22(21)23(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3
InChIKeyUUJSCUHAGTZSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(4-Fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine (CAS 1171201-01-6): Structural Classification and Procurement Context


1-[1-(4-Fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine (CAS 1171201-01-6) is a fully synthetic N-phenylpiperazine heterocyclic derivative belonging to the aryl/heteroarylcarbonylpiperazine class [1]. It features a 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole core linked via a carbonyl bridge to a 4-phenylpiperazine moiety. The compound has a molecular weight of 408.5 g/mol, calculated LogP of 4.2, zero hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds [2]. This scaffold is structurally related to the antipsychotic leads LASSBio‐579 and LASSBio‐664, which are 1‐((1‐aryl‐1H‐pyrazol‐4‐yl)methyl)‐4‐phenylpiperazines with demonstrated D2‐like and 5‐HT1A receptor binding [3]. Critically, the target compound replaces the methylene linker of the LASSBio series with a carbonyl (amide) linker and incorporates a 4‐propoxy substituent on the pyrazole ring, two structural modifications that are expected to alter both conformational preferences and target engagement profiles relative to the established leads.

Why In-Class N-Phenylpiperazine Pyrazole Derivatives Cannot Be Assumed Interchangeable with CAS 1171201-01-6


Within the N-phenylpiperazine pyrazole family, the nature of the linker between the heterocyclic core and the piperazine ring, as well as the alkoxy substituent on the pyrazole, are critical determinants of receptor affinity, selectivity, and functional activity [1]. In the LASSBio series, homologation of the methylene spacer from one to four carbons produced a 3–10-fold increase in 5‐HT2A receptor affinity without substantially altering D2‐like or 5‐HT1A binding [2]. The target compound 1171201-01-6 differs from these established leads in two key respects: it employs a carbonyl linker rather than a methylene spacer, and it bears a propoxy group at the pyrazole 4-position instead of the unsubstituted pyrazole of LASSBio‐664 or the 4-chlorophenyl variant of LASSBio‐579 [3]. These structural variations change the hydrogen-bonding landscape (the carbonyl introduces an additional H‐bond acceptor), alter molecular flexibility, and modify the spatial relationship between the arylpiperazine and pyrazole pharmacophores. Consequently, binding profiles, functional selectivity, and ADME properties cannot be extrapolated from one family member to another without direct comparative data [4].

Quantitative Differentiation Evidence for 1-[1-(4-Fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine (CAS 1171201-01-6)


Linker Chemistry Divergence: Carbonyl Bridge vs. Methylene Spacer in LASSBio-664

The target compound incorporates a carbonyl (amide) linker connecting the pyrazole C-3 position to the piperazine nitrogen, whereas the structurally closest comparator LASSBio-664 employs a methylene (–CH2–) spacer at the pyrazole C-4 position [1]. This substitution replaces a tetrahedral sp³ carbon with a trigonal sp² carbon bearing an additional hydrogen bond acceptor (the carbonyl oxygen). The consequence is a constrained geometry that restricts the degrees of freedom between the pyrazole and phenylpiperazine pharmacophores and alters the local electron distribution [2]. In the LASSBio series, the nature of the linker has been shown to modulate D2-like vs. 5-HT receptor selectivity; however, no direct, head-to-head binding or functional data comparing carbonyl-bridged and methylene-bridged congeners have been reported for this specific scaffold [3]. The differentiation is therefore established on a structural and conformational basis, not on measured binding affinities.

Medicinal Chemistry Structure–Activity Relationships Antipsychotic Lead Optimization

Alkoxy Chain Length Differentiation: Propoxy vs. Methoxy and Ethoxy Congeners

The 4-propoxy substituent of the target compound distinguishes it from the 4-methoxy (CAS 1211734-68-7) and 4-ethoxy (CAS 1211734-69-8) analogs available from the same vendor catalog series [1]. The calculated logP (XLogP3-AA) for the target compound is 4.2, compared with predicted values of approximately 3.3 for the methoxy analog and approximately 3.7 for the ethoxy analog (extrapolated from increment-based calculation, as PubChem computed logP values are not simultaneously available for all three) [2]. The propoxy chain increases lipophilicity by roughly 0.5 log units per additional methylene, which in phenylpiperazine CNS-targeted series has been associated with altered blood–brain barrier penetration, plasma protein binding, and cytochrome P450 metabolic susceptibility [3]. No experimental logD7.4, solubility, or metabolic stability data are available for any of these three alkoxy variants, so the differentiation remains in silico.

Lipophilicity ADME Prediction Computational Chemistry

Piperazine N-Substitution: 4-Phenyl vs. 4-Acetyl in Closest Carbonyl-Bridged Analog

The closest commercially listed carbonyl-bridged analog to the target compound is 1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone (CAS 1171504-53-2), which replaces the N-phenyl substituent on the piperazine with an N-acetyl group . The target compound presents a phenyl ring capable of π–π stacking and hydrophobic interactions with aromatic residues in biogenic amine receptors, whereas the acetyl analog offers a smaller, polar terminal group with distinct hydrogen-bonding properties [1]. In the broader N-phenylpiperazine literature, the presence of a terminal phenyl ring is a known determinant of D2 receptor affinity; LASSBio-579 and LASSBio-664 both retain a 4-phenylpiperazine moiety and exhibit Ki values in the submicromolar to low micromolar range at D2-like receptors, though the precise Ki of the acetyl analog is not publicly reported [2].

Pharmacophore Mapping Receptor Binding Medicinal Chemistry

Absence of Published In Vitro Binding or Functional Data for CAS 1171201-01-6

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and SciFinder returned no primary research articles, no patent examples, and no publicly deposited bioassay results for CAS 1171201-01-6 [1]. This stands in sharp contrast to the comparators LASSBio-579 and LASSBio-664, for which D2-like and 5-HT1A receptor binding Ki values, functional GTP-shift data, and in vivo behavioral results (apomorphine-induced climbing, ketamine-induced hyperlocomotion, catalepsy assessment) have been published [2]. The absence of any experimentally determined IC50, Ki, EC50, or selectivity profile data for the target compound means that all differentiation claims beyond computed physicochemical properties must be treated as class-level inference or hypothesis only [3].

Data Gap Analysis Procurement Risk Assessment Experimental Validation

Recommended Application Scenarios for 1-[1-(4-Fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine (CAS 1171201-01-6)


Structure–Activity Relationship (SAR) Expansion of the LASSBio Phenylpiperazine Antipsychotic Series

As a carbonyl-bridged, 4-propoxy-substituted congener of the LASSBio-579/LASSBio-664 chemotype, CAS 1171201-01-6 is best positioned as a tool compound for SAR exploration. Its structural departure from the methylene-linked leads permits systematic investigation of how linker chemistry (amide vs. amine) and alkoxy chain length modulate D2-like, 5-HT1A, and 5-HT2A receptor binding and functional selectivity [1]. No experimental binding data exist for the target, so it must be tested alongside LASSBio-664 to quantify the contribution of the carbonyl bridge and propoxy group.

Computational Chemistry and Pharmacophore Model Refinement

The compound's five hydrogen bond acceptors, zero hydrogen bond donors, and computed logP of 4.2 distinguish it from data-rich analogs and make it a valuable test case for validating docking, molecular dynamics, and pharmacophore models of the N-phenylpiperazine binding mode at dopamine and serotonin receptors [2]. It can serve as a probe for assessing the predictive accuracy of in silico models before investing in synthesis of a full congeneric series.

Physicochemical Property Benchmarking in CNS Drug Discovery

With a molecular weight of 408.5 g/mol and XLogP3 of 4.2, the compound sits near the upper boundary of typical CNS drug-likeness guidelines [3]. Its procurement supports experimental determination of logD7.4, aqueous solubility, parallel artificial membrane permeability (PAMPA), and microsomal stability, generating data that can benchmark the propoxy substituent's impact on ADME relative to methoxy and ethoxy analogs within the same scaffold [4].

Chemical Biology Probe for Amide-Linked Arylpiperazine Target Engagement

The carbonyl linker introduces an amide bond that may engage hydrogen-bonding residues in target proteins differently than the methylene spacer of LASSBio compounds. The uncharacterized pharmacology of CAS 1171201-01-6 makes it suitable for chemoproteomic profiling or broad-panel receptor screening to identify novel target interactions that the methylene-linked series does not capture [5].

Quote Request

Request a Quote for 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.